![molecular formula C24H17NO8 B2791555 Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate CAS No. 713090-85-8](/img/structure/B2791555.png)
Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzoate and chromenone, with methoxy and nitrophenyl functional groups. These types of compounds are often used in organic synthesis and may have applications in various fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the chromenone ring, the introduction of the methoxy and nitrophenyl groups, and the esterification to form the benzoate .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with aromatic rings (from the chromenone and benzoate parts of the molecule), ester groups (from the benzoate), and methoxy and nitrophenyl groups attached .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, it would depend on the conditions and reagents used. For example, the nitro group could be reduced to an amino group, or the ester could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Mécanisme D'action
The mechanism of action of Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate is complex and involves multiple pathways. It has been shown to induce DNA damage, activate caspase-dependent and -independent apoptosis, and inhibit the PI3K/Akt and NF-κB signaling pathways. This compound has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. These mechanisms of action contribute to the potent anticancer activity of this compound.
Biochemical and Physiological Effects
This compound has been shown to exert several biochemical and physiological effects. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the expression of VEGF, a key regulator of angiogenesis. Moreover, this compound has been found to induce oxidative stress and activate the JNK and p38 MAPK pathways, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate has several advantages for lab experiments. It is stable, soluble in organic solvents, and can be easily synthesized in high yields and purity. Moreover, this compound exhibits potent anticancer activity against a wide range of cancer cell lines, making it a suitable candidate for in vitro and in vivo studies. However, this compound also has some limitations. It has poor aqueous solubility, which can limit its bioavailability and efficacy. Moreover, the mechanism of action of this compound is complex and not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of novel formulations of this compound that improve its solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of this compound and identify its molecular targets. Finally, the potential of this compound for combination therapy with other chemotherapeutic agents should be explored in preclinical and clinical studies.
Conclusion
In conclusion, this compound is a synthetic compound that exhibits potent anticancer activity and has potential applications in cancer therapy. Its synthesis method has been optimized to achieve high yields and purity, making it a suitable candidate for scientific research. The mechanism of action of this compound is complex and involves multiple pathways, contributing to its potent anticancer activity. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the optimization of the synthesis method, the development of novel formulations, and the exploration of its potential for combination therapy.
Méthodes De Synthèse
Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate can be synthesized through a multistep process that involves the condensation of 7-hydroxy-4-methylcoumarin with 4-nitrobenzaldehyde, followed by the reduction of the nitro group to an amino group, and the subsequent coupling with methyl 4-hydroxybenzoate. The final product is obtained through esterification with methanol. The synthesis method of this compound has been optimized to achieve high yields and purity, making it a suitable candidate for scientific research.
Applications De Recherche Scientifique
Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent cytotoxic activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo. Moreover, this compound has been shown to enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO8/c1-30-24(27)16-4-8-18(9-5-16)33-22-14-32-21-12-19(10-11-20(21)23(22)26)31-13-15-2-6-17(7-3-15)25(28)29/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTKLXFYDMANEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2791472.png)
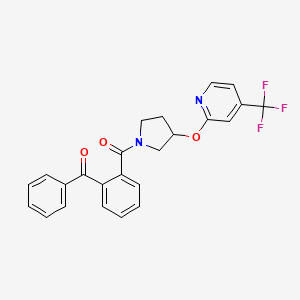
![1-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-phenethylurea](/img/structure/B2791474.png)
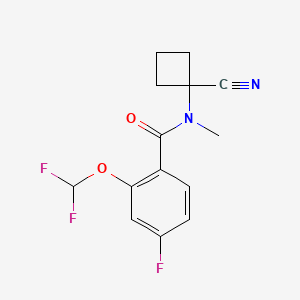
![1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one](/img/structure/B2791477.png)
![2,2-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2791478.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2791479.png)

![5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride](/img/structure/B2791481.png)
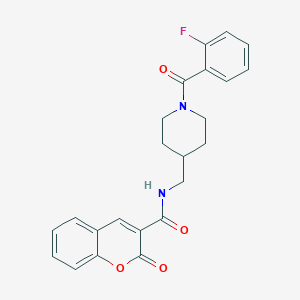
![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
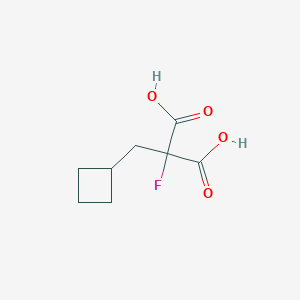
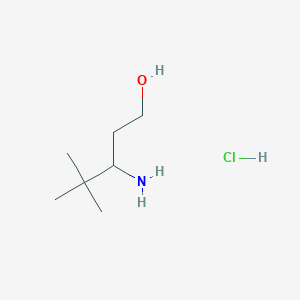
![N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2791495.png)